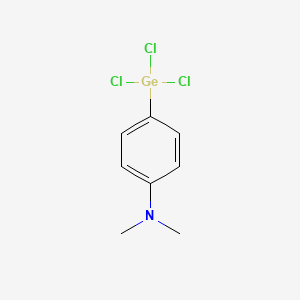
N,N-Dimethyl-4-(trichlorogermyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(trichlorogermyl)aniline: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further substituted with a trichlorogermyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trichlorogermyl)aniline typically involves the reaction of N,N-Dimethylaniline with a suitable germanium reagent. One common method is the reaction of N,N-Dimethylaniline with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-4-(trichlorogermyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functionalities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Various reduced germanium-containing derivatives.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(trichlorogermyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(trichlorogermyl)aniline involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trichlorogermyl group can engage in coordination with metal centers. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Lacks the trichlorogermyl group, making it less versatile in certain applications.
N,N-Dimethyl-4-(trimethylsilyl)aniline: Contains a trimethylsilyl group instead of a trichlorogermyl group, leading to different chemical properties and reactivity.
Uniqueness: N,N-Dimethyl-4-(trichlorogermyl)aniline is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the dimethylamino and trichlorogermyl groups makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
138343-03-0 |
|---|---|
Formule moléculaire |
C8H10Cl3GeN |
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
N,N-dimethyl-4-trichlorogermylaniline |
InChI |
InChI=1S/C8H10Cl3GeN/c1-13(2)8-5-3-7(4-6-8)12(9,10)11/h3-6H,1-2H3 |
Clé InChI |
SUIMIRHEVWKBRE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


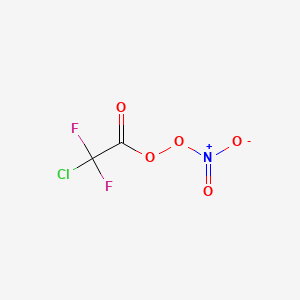
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)


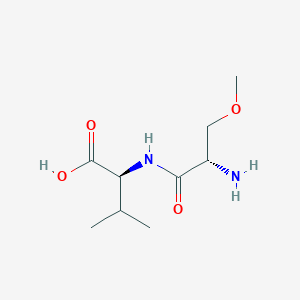

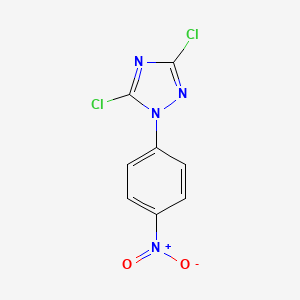
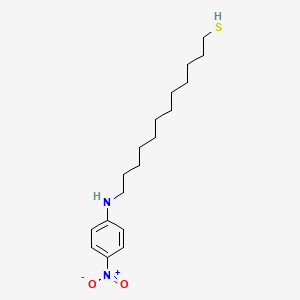
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
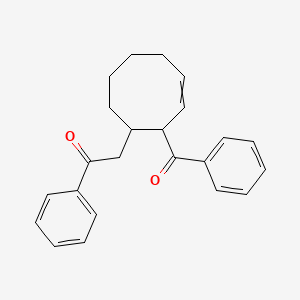
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

